REACTION_CXSMILES
|
[N:1]1[O:2][N:3]=[C:4]2[CH:9]=[C:8]([C:10]#N)[CH:7]=[CH:6][C:5]=12.[OH:12]S(O)(=O)=O.[CH3:17][CH2:18][OH:19]>>[N:1]1[O:2][N:3]=[C:4]2[CH:9]=[C:8]([C:10]([O:19][CH2:18][CH3:17])=[O:12])[CH:7]=[CH:6][C:5]=12
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
N=1ON=C2C1C=CC(=C2)C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 14 h
|
Duration
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14 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
ADDITION
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Details
|
the residue was diluted with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N=1ON=C2C1C=CC(=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |